5-Bromo-3-cyclopropyl-1-methylquinazoline-2,4-dione
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Description
Synthesis Analysis
Quinazoline-2,4-dione compounds, such as 5-Bromo-3-cyclopropyl-1-methylquinazoline-2,4-dione, have been synthesized for various research purposes . For instance, a series of twenty-nine new quinazoline-2,4-dione compounds were synthesized for a study on sphingosine-1-phosphate receptor 2 (S1PR2) .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline-2,4-dione core with a bromine atom and a cyclopropyl group attached to it. Quinazolines are benzo-fused pyrimidine derivatives, meaning they consist of a pyrimidine ring fused to a benzene ring .Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-3-cyclopropyl-1-methylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-14-9-4-2-3-8(13)10(9)11(16)15(12(14)17)7-5-6-7/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSILQWCHUWKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=O)N(C1=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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